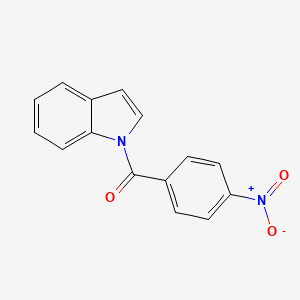

(1H-indol-1-yl)(4-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

22958-05-0 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

indol-1-yl-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C15H10N2O3/c18-15(12-5-7-13(8-6-12)17(19)20)16-10-9-11-3-1-2-4-14(11)16/h1-10H |

InChI Key |

DGDZMLHVARJZHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 1 Yl 4 Nitrophenyl Methanone and Analogues

N-Acylation Strategies for Indole (B1671886) Derivatives

The introduction of an acyl group onto the nitrogen atom of an indole ring is a key transformation for creating a diverse range of functional molecules. This process can be accomplished through several distinct approaches, each with its own advantages and limitations.

Direct N-Acylation Approaches

Direct N-acylation of indole is a common yet challenging method. The primary difficulty lies in the competing reactivity of the C3 position, which is often more nucleophilic than the N1 nitrogen. nih.gov

One of the most traditional methods involves the reaction of indole with a highly reactive acylating agent, such as 4-nitrobenzoyl chloride , typically in the presence of a base. The base, such as sodium hydride or potassium hydroxide (B78521), deprotonates the indole at the N-H bond, forming the more nucleophilic indolide anion, which then attacks the electrophilic carbonyl carbon of the acyl chloride. While effective, this method often requires harsh conditions and can suffer from poor functional group tolerance. nih.gov

More recent and milder methods have been developed to overcome these limitations. One such approach utilizes thioesters as stable and chemoselective acylating agents. nih.govbeilstein-journals.org In this method, indole is reacted with an S-alkyl or S-aryl thioester of 4-nitrobenzoic acid in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. nih.govbeilstein-journals.org The reaction proceeds via the base-promoted deprotonation of indole, followed by nucleophilic substitution at the thioester carbonyl. beilstein-journals.org This approach offers good yields and is tolerant of a wider range of functional groups compared to the use of acyl chlorides. nih.govnih.gov

| Acylating Agent | Base | Conditions | Yield | Reference |

| Acyl Chlorides | NaH, KOH | Varies | Moderate-Good | nih.gov |

| Thioesters | Cs₂CO₃ | Xylene, 140°C | Moderate-Good | nih.govbeilstein-journals.org |

| A table summarizing direct N-acylation approaches for indoles. |

Application of Activated Acylating Agents (e.g., N-Acyl Benzotriazoles) in 1-Acylindole Synthesis

To circumvent the use of highly reactive and often unstable acyl chlorides, activated carboxylic acid derivatives such as N-acyl benzotriazoles have emerged as superior reagents for N-acylation. thieme-connect.de These agents are typically stable, crystalline solids that can be easily prepared and stored. thieme-connect.de

The synthesis of the target compound using this method involves a two-step process. First, 4-nitrobenzoic acid is converted into the activated intermediate, 1-(4-nitrobenzoyl)-1H-benzotriazole . This is achieved by reacting the carboxylic acid with benzotriazole (B28993) in the presence of a dehydrating agent like thionyl chloride (SOCl₂) or via DCC/DMAP coupling. thieme-connect.de

In the second step, the prepared N-(4-nitrobenzoyl)benzotriazole is reacted with indole. The reaction proceeds under mild conditions, often in the presence of a base, to afford (1H-indol-1-yl)(4-nitrophenyl)methanone in high yield. thieme-connect.de Benzotriazole acts as an excellent leaving group, facilitating the nucleophilic attack by the indole nitrogen. This method is particularly advantageous for acylating electron-rich indoles. thieme-connect.de While N-acylbenzotriazoles have also been used for C-acylation of indoles, the reaction conditions can be tuned to favor N-acylation. acs.orgacs.orgresearchgate.netnih.gov

| Advantages of N-Acyl Benzotriazoles | Description |

| Stability | Crystalline solids that are stable at room temperature. |

| High Yields | Generally provide N-acylated products in good to excellent yields. |

| Mild Conditions | Reactions can be carried out under neutral or mildly basic conditions. |

| Regioselectivity | Can be tuned to favor N-acylation over C-acylation. |

| A table highlighting the benefits of using N-acyl benzotriazoles. |

Catalytic Systems for Indole N-Functionalization (e.g., Lewis Acid Catalysis)

Catalytic systems offer an efficient and atom-economical route for the N-acylation of indoles. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, is a powerful tool in this context. wikipedia.org When applied to indole acylation, a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃) or titanium tetrachloride (TiCl₄) is employed. researchgate.netwikipedia.org

In this reaction, the Lewis acid coordinates to the carbonyl oxygen of the acylating agent (e.g., 4-nitrobenzoyl chloride ), significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the indole nitrogen. Although Friedel-Crafts reactions on indoles can often lead to C3 substitution, careful selection of the catalyst and reaction conditions can promote selective N-acylation. nih.govacs.org For instance, performing the reaction at low temperatures can favor the kinetically controlled N-acylation product.

Other catalytic systems have also been reported. Boric acid has been shown to catalyze the direct N-acylation of indole with carboxylic acids, offering an economical method, though it may require high temperatures and long reaction times. clockss.org

Construction of the 4-Nitrophenyl-Keto Fragment

The synthesis of the target molecule is intrinsically linked to the formation of the bond between the indole nitrogen and the carbonyl group of the 4-nitrophenyl moiety. The strategies below focus on the precursors that constitute the 4-nitrophenyl-keto fragment.

Coupling Reactions Involving 4-Nitrobenzoic Acid Precursors

The most direct route to this compound involves the coupling of an indole species with a derivative of 4-nitrobenzoic acid . The most common precursor is 4-nitrobenzoyl chloride , which can be readily synthesized from 4-nitrobenzoic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Once formed, the 4-nitrobenzoyl chloride is coupled with indole. This transformation is typically achieved under several sets of conditions:

Schotten-Baumann Conditions: Reaction of indole with 4-nitrobenzoyl chloride in a two-phase system of an organic solvent and aqueous alkali.

Base-Mediated Coupling: Deprotonation of indole with a strong base (e.g., NaH) to form the indolide anion, followed by addition of the acyl chloride.

Lewis Acid Catalysis: As described in the Friedel-Crafts reaction (Section 2.1.3), where a Lewis acid activates the acyl chloride for attack by the indole. wikipedia.org

Utilization of 4-Nitrobenzaldehyde (B150856) in Condensation Reactions Leading to Related Scaffolds

While 4-nitrobenzaldehyde is not a direct precursor for the N-acylated target compound, its reaction with indole is well-documented and leads to important, structurally related scaffolds. The condensation of indole with aldehydes, a form of Friedel-Crafts hydroxyalkylation, occurs at the electron-rich C3 position, not the N1 position. rsc.orgrsc.org

The reaction of indole with 4-nitrobenzaldehyde, which can be performed under solvent-free conditions or with acid catalysis, typically proceeds through a two-step mechanism. rsc.orgrsc.orgrsc.org The first step is the electrophilic attack of the protonated aldehyde on the indole C3 position to form a hydroxylated intermediate, (1H-indol-3-yl)(4-nitrophenyl)methanol . rsc.orgrsc.org This intermediate has been isolated and characterized. rsc.orgrsc.org

This alcohol intermediate is often unstable and can readily react with a second equivalent of indole. The hydroxyl group is eliminated as water upon protonation, generating a stabilized carbocation that is immediately trapped by another indole molecule. This leads to the formation of the thermodynamically stable final product, 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) . rsc.orgrsc.org These bis(indolyl)methanes represent a different class of indole derivatives compared to the N-acylated target but are synthesized from a related nitrophenyl precursor.

| Precursor | Reactant | Key Intermediate/Product | Reaction Type | Reference |

| 4-Nitrobenzaldehyde | Indole | (1H-indol-3-yl)(4-nitrophenyl)methanol | Friedel-Crafts Hydroxyalkylation | rsc.orgrsc.orgrsc.org |

| (1H-indol-3-yl)(4-nitrophenyl)methanol | Indole | 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | Electrophilic Substitution | rsc.orgrsc.org |

| A table showing products from the reaction of indole with 4-nitrobenzaldehyde. |

Multi-component Reaction Pathways to Aryl Indolyl Methanone (B1245722) Systems

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single operation. nih.gov While the direct synthesis of N-acylated indoles via MCRs is less common than C-3 functionalization, some methodologies can be adapted for this purpose. The inherent reactivity of the indole scaffold at four different positions—the C3 carbon, the N1 nitrogen, the C2–C3 π-bond, and the C2–N sigma bond—allows for its participation in a variety of chemical transformations. nih.gov

One notable example of an MCR involving an N-acylation step is the one-pot Ugi-azide reaction of an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide. nih.gov In this process, an intermediate is formed which then undergoes N-acylation with chloroacetyl chloride. nih.gov While this specific example leads to a more complex product, the principle of an in-situ N-acylation within a multi-component sequence is demonstrated.

Another relevant MCR is the synthesis of indole-fused oxadiazepines from an indole, formaldehyde, and an amino hydrochloride salt. rsc.orgnih.gov This reaction showcases the modular assembly of indole-fused heterocycles and highlights the potential for developing novel MCRs for diverse indole functionalization. rsc.orgnih.gov Although not a direct route to simple N-acylated indoles, these methods provide a foundation for designing one-pot syntheses of more elaborate aryl indolyl methanone systems.

The Petasis boronic acid-Mannich reaction represents another MCR where indoles can act as substrates. This reaction provides a practical route for C-C bond formation in α-(N-substituted indole)carboxylic acids from the corresponding indoles, ethyl glyoxylic acid, and aromatic or alkenylboronic acids. acs.org In this case, the N-substituted indole replaces the amine component typical of the Mannich reaction. acs.org

Green Chemistry Approaches in the Synthesis of N-Acylated Indoles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of N-acylated indoles. These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and, in some cases, enhancing reaction rates and selectivity. A notable green method for N-acylation involves carrying out the reaction under catalyst-free conditions in water. orientjchem.org This approach has been successfully applied to the acylation of various primary and secondary amines, including those with aromatic and heterocyclic structures, using acetic anhydride. orientjchem.org The reactions are often rapid and high-yielding. orientjchem.org

| Substrate | Acylating Agent | Conditions | Time (min) | Yield (%) |

| p-nitroaniline | Acetic Anhydride | Water, catalyst-free | 8 | 91 |

| N-benzyl sulfonamide | Acetic Anhydride | Water, catalyst-free | 8 | 92 |

This table presents data on the N-acylation of various amines under solvent-free (in water) and catalyst-free conditions. orientjchem.org

Another approach involves the use of thermal conditions without any solvent or catalyst. For instance, highly functionalized benzazepines have been synthesized from substituted indoles and dialkylacetylene dicarboxylates under thermal, open-air conditions with excellent yields. rsc.org While this leads to a ring expansion rather than a simple N-acylation, it demonstrates the feasibility of solvent- and catalyst-free reactions involving indoles. rsc.org

Advanced Spectroscopic Characterization Methodologies in Aryl Indolyl Methanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the hydrogen atoms in a molecule, revealing details about their local electronic environment and proximity to other nuclei. In a typical ¹H NMR spectrum of an aryl indolyl methanone (B1245722), distinct signals corresponding to the aromatic protons of the indole (B1671886) ring and the substituted phenyl group are observed.

For (1H-indol-1-yl)(4-nitrophenyl)methanone, the protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region of the spectrum, a result of the strong electron-withdrawing effect of the nitro group. The protons of the indole nucleus also produce a series of signals whose chemical shifts and coupling patterns are characteristic of the indole ring system. The specific positioning of these signals provides confirmation of the N-acylation of the indole ring.

Table 1: Representative ¹H NMR Spectral Data for this compound This table is a representation of expected values. Actual experimental values may vary based on solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole H-3 | 6.60 - 6.70 | Doublet (d) |

| Indole H-2 | 7.10 - 7.20 | Doublet (d) |

| Indole H-5, H-6 | 7.20 - 7.40 | Multiplet (m) |

| Indole H-4 | 7.55 - 7.65 | Doublet (d) |

| Nitrophenyl H-2', H-6' | 7.80 - 7.95 | Doublet (d) |

| Indole H-7 | 8.10 - 8.20 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

The carbonyl carbon of the methanone bridge is particularly noteworthy, appearing as a singlet at a significantly downfield chemical shift (typically in the range of 165-170 ppm). The carbons of the 4-nitrophenyl ring show characteristic shifts influenced by the nitro group, with the carbon atom directly attached to the nitro group (C-4') being highly deshielded. The carbon signals of the indole ring confirm its structure and substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for this compound This table is a representation of expected values. Actual experimental values may vary based on solvent and experimental conditions.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Indole C-3 | 108 - 110 |

| Indole C-7 | 115 - 117 |

| Indole C-4, C-5, C-6 | 121 - 126 |

| Indole C-2 | 127 - 129 |

| Nitrophenyl C-2', C-6' | 129 - 131 |

| Indole C-3a, C-7a | 130 - 138 |

| Nitrophenyl C-3', C-5' | 142 - 144 |

| Nitrophenyl C-1' | 145 - 147 |

| Nitrophenyl C-4' | 150 - 152 |

Solid-State NMR Spectroscopy for Mechanistic Insights

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. For aryl indolyl methanones, ssNMR can be particularly useful for studying polymorphism, which can have significant implications for the compound's physical properties.

By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, researchers can determine the molecular conformation and packing arrangements within the crystal lattice. nih.gov This information is crucial for understanding reaction mechanisms in solid-state syntheses, such as mechanochemical grinding, and for rationalizing the macroscopic properties of the material. nih.gov For instance, ssNMR can differentiate between various stable and metastable solid forms, providing a more complete picture of the compound's behavior.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation and hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the rapid identification of key functional groups. In the FT-IR spectrum of this compound, several characteristic absorption bands are expected.

The most prominent of these is the strong stretching vibration of the carbonyl group (C=O) of the methanone linker, which typically appears in the region of 1650-1700 cm⁻¹. The precise frequency can be influenced by the electronic effects of the attached aryl groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to two strong bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The spectrum also displays characteristic bands for the C-H and C=C stretching of the aromatic rings and the C-N stretching vibrations.

Table 3: Key FT-IR Vibrational Frequencies for this compound This table is a representation of expected values. Actual experimental values may vary based on experimental conditions (e.g., KBr pellet, thin film).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1590 - 1610 | Medium |

| Nitro (NO₂) Asymmetric Stretch | 1515 - 1530 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1340 - 1355 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group often gives a very strong signal. The aromatic ring vibrations also produce characteristic and often intense bands, providing a clear fingerprint of the molecule. The carbonyl stretch is also observable in the Raman spectrum, although it is typically less intense than in the FT-IR spectrum. The combination of FT-IR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For an aryl indolyl methanone like this compound, the spectrum would be expected to reveal absorptions corresponding to π → π* and n → π* transitions. The indole and 4-nitrophenyl moieties, linked by a carbonyl group, form an extended conjugated system. This conjugation is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the individual chromophores. The spectrum would likely exhibit characteristic bands for the indole ring, the benzoyl system, and charge-transfer transitions.

Analysis of the UV-Vis spectrum would provide insights into the extent of electronic communication between the indole donor and the nitrophenyl acceptor through the carbonyl bridge. The position and intensity of the absorption bands would be sensitive to the solvent polarity, offering further information about the nature of the electronic transitions. However, specific absorption maxima (λmax) for this compound are not documented in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the precise molecular mass of a compound, which in turn allows for the unequivocal confirmation of its elemental composition. For this compound, with a chemical formula of C₁₅H₁₀N₂O₃, the calculated monoisotopic mass is 266.0691 g/mol . An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy would distinguish it from other compounds with the same nominal mass but different elemental formulas. Fragmentation patterns observed in the mass spectrum would further help to confirm the structure by showing the loss of specific fragments, such as the nitro group or the carbonyl moiety. To date, no published study has reported the HRMS data for this compound.

X-ray Diffraction Techniques for Crystalline State Structural Analysis

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide a wealth of structural information for this compound.

A successful single-crystal X-ray diffraction study of this compound would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer a definitive confirmation of the connectivity of the atoms and reveal the molecule's conformation in the crystalline state. Key parameters of interest would include the bond lengths within the indole and nitrophenyl rings, the C-N and C=O bond lengths of the methanone bridge, and the dihedral angle between the planes of the indole and nitrophenyl rings. This dihedral angle is particularly important as it dictates the degree of electronic conjugation between the two aromatic systems. Unfortunately, no crystallographic data for this specific compound is available in the Cambridge Structural Database (CSD) or other public repositories.

Beyond the structure of a single molecule, X-ray diffraction analysis also elucidates how molecules are arranged in the crystal lattice. This includes the study of various non-covalent intermolecular interactions that stabilize the crystal packing. For this compound, one would anticipate the presence of several types of such interactions. The nitro group's oxygen atoms are strong hydrogen bond acceptors and would likely participate in C-H···O interactions with hydrogen atoms from the aromatic rings of neighboring molecules. Furthermore, the electron-rich indole ring and the electron-deficient nitrophenyl ring could engage in π–π stacking interactions. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also plausible. A detailed analysis of these interactions would provide a deeper understanding of the supramolecular assembly of the compound in the solid state. As no crystal structure has been reported, a detailed analysis of these interactions for this compound remains speculative.

Computational and Theoretical Investigations of 1h Indol 1 Yl 4 Nitrophenyl Methanone

Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to predict molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational analysis of a molecule like (1H-indol-1-yl)(4-nitrophenyl)methanone is geometry optimization. This process involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest possible energy, known as the global minimum. The result is the most stable structure of the molecule. For a molecule with rotatable bonds, such as the one connecting the indole (B1671886) and nitrophenyl rings to the central carbonyl group, multiple stable conformations, or local minima, may exist. Conformational analysis would systematically explore these different spatial arrangements to identify the most energetically favorable ones.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, or its tendency to donate an electron. A higher HOMO energy indicates a better electron-donating capability. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy suggesting a greater ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, FMO analysis would reveal the distribution of these orbitals across the indole and nitrophenyl moieties and the central carbonyl group, providing insights into its electronic behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors on the MEP map represent different electrostatic potential values. Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. Regions of positive electrostatic potential, depicted in blue, are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show a high electron density (red) around the oxygen atoms of the nitro group and the carbonyl group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the indole and phenyl rings would likely exhibit a more positive potential (blue). The MEP map provides a comprehensive picture of the molecule's polarity and helps to predict sites of intermolecular interactions.

Quantum Chemical Descriptors of Reactivity and Stability

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity and stability.

Electrophilicity Index and Chemical Hardness

Chemical hardness (η) and the global electrophilicity index (ω) are important descriptors derived from the HOMO and LUMO energies. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while a molecule with a small gap is "soft."

The electrophilicity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For this compound, the presence of the electron-withdrawing nitro group would be expected to result in a significant electrophilicity index. These descriptors provide a quantitative scale for predicting how the molecule will behave in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs.

NBO analysis can quantify the delocalization of electron density, which is a measure of electronic communication between different parts of the molecule. This is achieved by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is given by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization effects.

For this compound, NBO analysis would provide insights into the conjugation between the indole ring, the carbonyl group, and the nitrophenyl ring. It would also detail the hybridization of the atoms and the nature of the chemical bonds (e.g., sigma and pi bonds), offering a deeper understanding of the molecule's electronic stability and intramolecular charge transfer.

Intramolecular Charge Transfer (ICT) Studies

Computational studies on this compound and related structures reveal significant intramolecular charge transfer (ICT) characteristics, a key factor in determining their optical and electronic properties. The presence of an electron-donating indole moiety and an electron-withdrawing 4-nitrophenyl group facilitates this phenomenon. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is centered on the electron-deficient nitrophenyl ring. This spatial separation of the frontier orbitals leads to a charge transfer from the indole (donor) to the nitrophenyl (acceptor) moiety.

The extent and efficiency of ICT are influenced by the molecular geometry and the surrounding environment. For instance, in similar push-pull systems, the twisting of the bond connecting the donor and acceptor groups is often a crucial coordinate for the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This process can be ultrafast, occurring on the femtosecond timescale. nih.govresearchgate.net The polarity of the solvent also plays a significant role; polar solvents can stabilize the charge-separated excited state, leading to a more pronounced ICT character and affecting the photophysical properties such as the Stokes shift. rsc.orgresearchgate.net

Studies on analogous nitroaromatic compounds demonstrate that the ICT process can be directly observed through techniques like femtosecond stimulated Raman spectroscopy (FSRS), which can distinguish between the vibrational modes of the molecule in its ground, locally-excited, and charge-transferred states. nih.govresearchgate.net For example, the twisting of the nitrophenyl group can lead to changes in the vibrational couplings within the molecule. nih.gov This fundamental understanding of ICT is crucial for the rational design of molecules with tailored electronic and optical properties.

Non-Linear Optical (NLO) Properties Exploration

The significant intramolecular charge transfer within this compound makes it a promising candidate for non-linear optical (NLO) applications. Organic molecules with pronounced ICT are known to exhibit large molecular hyperpolarizabilities, a key requirement for NLO materials. rsc.org

Theoretical Calculation of Molecular Hyperpolarizability (β₀)

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. The first hyperpolarizability (β₀ or β_total), a measure of the second-order NLO response, can be calculated to assess a molecule's potential. For a series of related pyrazole (B372694) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have shown that the presence of a nitro group significantly enhances the hyperpolarizability. nih.gov The calculated β₀ values for these compounds were found to be greater than that of urea, a standard reference material for NLO properties, indicating their potential for NLO applications. nih.gov

The magnitude of the hyperpolarizability is directly related to the efficiency of the ICT process. A larger difference in the electron-donating and electron-accepting strengths of the molecular fragments generally leads to a larger β₀ value. Computational methods allow for the systematic investigation of how different substituents and their positions on the aromatic rings affect the electronic structure and, consequently, the NLO response.

| Compound Family | Computational Method | Calculated β₀ (esu) | Reference |

| Pyrazole Derivatives | B3LYP/6-31G(d,p) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | nih.gov |

| Benzodiazepine Derivative | CAM-B3LYP/6-311++G(d,p) | (2.40–0.3) × 10⁻³⁴ (second-order) | nih.gov |

| DTS(FBTTh₂)₂-Based Derivatives | M06/6-31G(d,p) | up to 13.44 × 10⁻²⁷ (first hyperpolarizability) | nih.gov |

This table presents data for related compound families to provide context for the potential NLO properties of this compound.

Design Principles for Enhanced NLO Response

Computational studies provide key insights into the design of molecules with enhanced NLO properties. For push-pull systems like this compound, several design principles can be applied:

Strengthening Donor and Acceptor Groups: Increasing the electron-donating ability of the indole moiety and the electron-withdrawing strength of the nitro group will enhance the ICT and, consequently, the hyperpolarizability. The presence of two nitro groups in a related compound, for example, was shown to enhance its NLO properties. nih.gov

Optimizing the π-Conjugated Bridge: The nature of the linker connecting the donor and acceptor groups influences the efficiency of charge transfer. A more conjugated and planar bridge generally facilitates ICT.

Tuning the Solvent Environment: The polarity of the surrounding medium can significantly impact the NLO response. An increase in solvent polarity can stabilize the ICT state and lead to a larger hyperpolarizability. chemrxiv.org

Unidirectional Charge Transfer: Designing molecules where the charge transfer occurs predominantly in one direction can enhance the NLO response. This can be assessed by the ratio of the vector component of the hyperpolarizability (β_vec) to the total hyperpolarizability (β_total). chemrxiv.org

By systematically modifying the molecular structure based on these principles, it is possible to design new materials with significantly improved NLO performance for applications in photonics and optoelectronics.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for understanding the intricate details of chemical reactions, including the synthesis of this compound. byu.edu By mapping the potential energy surface of the reaction, it is possible to identify the most likely reaction pathways, intermediates, and transition states.

Energetic Favorability of Reaction Steps

The synthesis of related indolyl compounds has been studied computationally to determine the energetic favorability of different reaction steps. For instance, in the synthesis of bis(indolyl)methanes, a tertiary alcohol intermediate, (1H-indol-3-yl)(4-nitrophenyl)methanol, has been experimentally isolated and characterized, providing evidence for the reaction mechanism. rsc.org This intermediate is formed from the reaction of indole and 4-nitrobenzaldehyde (B150856). rsc.org

Computational methods like DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of the activation energies and reaction enthalpies for each step. A lower activation energy indicates a more kinetically favorable step, while a more negative reaction enthalpy suggests a more thermodynamically favorable step. The proposed mechanism for the formation of related compounds often involves an initial nucleophilic attack of the indole on the carbonyl carbon of the aldehyde or acyl chloride, followed by subsequent steps such as dehydration or elimination to form the final product.

Transition State Analysis

Identifying and characterizing the transition state (TS) is crucial for understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate connecting two minima (reactants and products or intermediates). Computational chemistry allows for the location and analysis of these transient structures.

Frequency calculations are performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency can provide insight into the shape of the potential energy barrier.

For the synthesis of this compound, transition state analysis would involve locating the TS for the key bond-forming and bond-breaking steps. For example, the transition state for the initial attack of the indole nitrogen on the carbonyl carbon of 4-nitrobenzoyl chloride would be a key structure to analyze. The geometry of this TS would reveal the extent of bond formation and the arrangement of the reacting molecules. By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined.

Chemical Reactivity and Transformation Studies of Aryl Indolyl Methanones

Reduction of the Nitro Group to Amino Functionality

One of the most significant transformations of (1H-indol-1-yl)(4-nitrophenyl)methanone is the reduction of the nitro group (NO₂) to a primary amino group (NH₂). This conversion yields (4-aminophenyl)(1H-indol-1-yl)methanone, a valuable intermediate for further functionalization. The reduction can be achieved through various methods, including catalytic hydrogenation or the use of metallic reducing agents in acidic media. masterorganicchemistry.com

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity, especially to avoid affecting other reducible groups within the molecule. Common methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Catalytic hydrogenation over palladium (Pd), platinum (Pt), or nickel (Ni) catalysts is also a highly effective method for this transformation. masterorganicchemistry.com

The reduction process is a six-electron transfer that proceeds through nitroso and N-hydroxylamino intermediates. nih.gov Under certain conditions, these intermediates can lead to byproducts. For instance, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro groups can result in the formation of azobenzenes. masterorganicchemistry.com More selective and milder reagents have also been developed. A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups to amines in good yields at room temperature, without affecting other sensitive groups like halogens or carboxylic acids.

The table below summarizes various reagent systems used for the reduction of aromatic nitro compounds.

| Reagent System | Typical Conditions | Selectivity | Reference |

| Sn / HCl | Concentrated Acid, Heat | Good for reducing nitro groups without affecting carbonyls. | scispace.com |

| Fe / HCl | Acidic Medium | Commonly used, economical. | masterorganicchemistry.com |

| Zn / NH₄Cl | Aqueous Medium | Mild conditions. | scispace.com |

| H₂ / Pd/C | Hydrogen Gas, Pressure | Highly efficient, clean reaction. Can sometimes reduce other functional groups. | masterorganicchemistry.comscispace.com |

| Hydrazine / Pd/C | Catalytic Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. | scispace.com |

| Mg / Hydrazine Glyoxylate | Room Temperature | High selectivity, rapid reaction. |

**5.2. Functionalization and Derivatization at the Indole (B1671886) Nucleus

The indole ring system is a key structural feature of this compound and offers multiple sites for further chemical modification.

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. bhu.ac.in The position of attack is dictated by the stability of the resulting intermediate cation. The most reactive position on the indole ring for electrophilic aromatic substitution is C3, which is significantly more reactive than benzene (B151609). wikipedia.org This preference is because the intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene ring. bhu.ac.inic.ac.uk

In this compound, the presence of the electron-withdrawing N-acyl group deactivates the indole ring compared to unsubstituted indole. However, the pyrrole (B145914) moiety remains the most reactive part of the molecule. Therefore, electrophilic substitution is still expected to occur preferentially at the C3 position. If the C3 position is already occupied, electrophilic attack typically proceeds at the C2 position. bhu.ac.in Electrophilic substitution on the carbocyclic (benzene) ring of the indole core generally occurs only after the N1, C2, and C3 positions have been substituted. wikipedia.org

Common electrophilic substitution reactions for indoles include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C3 position.

Nitration: While harsh nitrating conditions can lead to oxidation, milder reagents can be used to introduce a nitro group onto the indole ring.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups, although they can be complicated by the formation of product mixtures. researchgate.net

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) exclusively at the C3 position of indole at room temperature. wikipedia.org

The bond between the indole nitrogen (N1) and the methanone (B1245722) carbonyl group is an amide linkage. This bond can be cleaved under specific conditions, which is a useful transformation if the acyl group is employed as a protecting group for the indole nitrogen. Basic hydrolysis (saponification), typically using a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, can cleave this amide bond to regenerate the N-H of the indole ring and produce the corresponding 4-nitrobenzoate (B1230335) salt. This deprotection strategy allows for subsequent reactions directly at the indole nitrogen.

Chemical Conversions and Cascade Reactions Involving the Methanone Linkage

The carbonyl group of the methanone linkage is another key site for chemical transformations. It can undergo reduction to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Alcohol: Using mild hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄), the carbonyl group can be selectively reduced to a hydroxyl group, yielding (1H-indol-1-yl)(4-nitrophenyl)methanol.

Reduction to Methylene: More vigorous reduction methods, such as the Wolff-Kishner (using hydrazine and a strong base) or Clemmensen (using zinc amalgam and concentrated HCl) reduction, can completely remove the carbonyl oxygen, converting the methanone bridge into a methylene bridge (-CH₂-).

Furthermore, the methanone linkage can be a participant in more complex cascade reactions. Cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity. rsc.org In indole chemistry, cascade reactions are often initiated from derivatives like 3-indolylmethanols. researchgate.net While the subject molecule is an N-indolylmethanone, its reduced alcohol form could potentially serve as a precursor for such cascade sequences. For example, cascade reactions involving nitrones and allenes have been developed to rapidly synthesize various indole derivatives. nih.govresearchgate.net Oxa-Michael-initiated cascade reactions have also been reported, highlighting the diverse possibilities for complex molecule synthesis starting from functionalized precursors. beilstein-journals.org

Exploration of Intermediates and Byproducts in Synthetic Pathways

The synthesis and subsequent reactions of this compound can involve various intermediates and lead to the formation of byproducts. The primary synthesis of the title compound typically involves the N-acylation of indole with 4-nitrobenzoyl chloride. In this process, incomplete reaction would leave starting materials as impurities. A potential byproduct could be the C3-acylated isomer, as the C3 position is highly nucleophilic, although N-acylation is generally favored under basic conditions.

In multi-step indole syntheses like the Batcho-Leimgruber method, enamine derivatives serve as key intermediates which undergo reductive cyclization to form the indole ring. researchgate.net The Reissert indole synthesis proceeds via the condensation of o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester intermediate, which is then reduced and cyclized. bhu.ac.in

During the transformation of this compound, particularly the reduction of the nitro group, several intermediates are formed that can potentially lead to byproducts. The reduction proceeds via nitroso and hydroxylamine (B1172632) species. nih.gov The nitroso intermediate is typically short-lived but can sometimes be trapped. nih.gov The N-hydroxylamino intermediate is also reactive. If the reduction is not carried out to completion, condensation between the hydroxylamine and unreacted nitroso intermediates can occur, leading to the formation of dimeric azoxy byproducts. Further reduction of azoxy compounds can yield azo compounds. These byproducts are more likely to form under neutral or basic reduction conditions.

Future Research Directions and Emerging Perspectives in Aryl Indolyl Methanone Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of aryl indolyl methanones is poised for significant advancements, with a focus on developing more efficient, sustainable, and versatile methodologies. Future research will likely concentrate on several key areas:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of indole (B1671886) derivatives. uc.ptnih.govnih.gov This technology offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for seamless scale-up. The application of flow chemistry to the synthesis of (1H-indol-1-yl)(4-nitrophenyl)methanone and its analogs could lead to higher yields, reduced reaction times, and minimized waste generation. nih.govuni-graz.at For instance, the Fischer indole synthesis, a cornerstone in indole chemistry, has been successfully adapted to flow conditions, demonstrating the potential for this technology in producing complex indole cores. uc.pt

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction in recent years and is expected to play a crucial role in the future of aryl indolyl methanone (B1245722) synthesis. rsc.orgnih.gov Organocatalysis offers a green and often more cost-effective alternative to metal-based catalysts. rsc.org Future research will likely focus on the development of novel organocatalysts for the asymmetric functionalization of indoles, enabling the stereoselective synthesis of chiral aryl indolyl methanones with high enantiomeric purity. nih.govrsc.org This is particularly relevant for the development of new therapeutic agents.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govacs.org This technique utilizes light energy to drive chemical reactions, often under ambient conditions. The application of photocatalysis to the synthesis of aryl indolyl methanones could enable novel bond formations and functionalizations that are not accessible through traditional thermal methods. chemrxiv.org For example, photocatalytic C-H functionalization of the indole ring could provide a direct and atom-economical route to substituted aryl indolyl methanones.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This technique has been successfully employed in the synthesis of various indole derivatives. tandfonline.com Future research will likely explore the use of microwave-assisted synthesis for the rapid and efficient production of libraries of aryl indolyl methanone derivatives for high-throughput screening.

Application of Advanced Spectroscopic Techniques for Unraveling Complex Structures

The precise structural elucidation of novel aryl indolyl methanones is critical for understanding their chemical and biological properties. Future research will increasingly rely on a combination of advanced spectroscopic techniques to provide unambiguous structural assignments.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While one-dimensional (1D) NMR spectroscopy is a routine tool, complex aryl indolyl methanone structures often require more sophisticated techniques. 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), will be indispensable for establishing connectivity between protons and carbons, and for resolving overlapping signals in crowded spectral regions. ipb.ptresearchgate.netresearchgate.netnih.gov These techniques are crucial for the definitive assignment of substitution patterns on both the indole and aryl rings.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will continue to be a cornerstone for determining the elemental composition of newly synthesized aryl indolyl methanones. Furthermore, tandem mass spectrometry (MS/MS) techniques will be instrumental in probing the fragmentation patterns of these molecules, providing valuable structural information and aiding in the identification of unknown metabolites or degradation products.

The integration of these advanced spectroscopic methods will be essential for building comprehensive spectral databases of aryl indolyl methanones, facilitating the rapid identification and characterization of new compounds in the future. capes.gov.br

High-Throughput Computational Screening for Predicting Chemical Reactivity and Properties

Computational chemistry is becoming an increasingly powerful and predictive tool in chemical research. In the context of aryl indolyl methanones, high-throughput computational screening will play a pivotal role in accelerating the discovery and development of new compounds with desired properties.

Predictive Models for Reactivity: Machine learning and deep learning models are being developed to predict the chemical reactivity of organic molecules with increasing accuracy. nih.govnih.govresearchgate.netyoutube.comnovartis.com By training these models on large datasets of known reactions, it will be possible to predict the outcome of synthetic transformations, identify optimal reaction conditions, and even discover novel reaction pathways for aryl indolyl methanones. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Computational methods will be extensively used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models will correlate the structural features of aryl indolyl methanones with their biological activity or physical properties, enabling the in silico design of new molecules with enhanced performance.

Virtual High-Throughput Screening (vHTS): The development of large virtual libraries of aryl indolyl methanones, coupled with efficient computational screening methods, will allow for the rapid identification of promising lead compounds for drug discovery or materials science applications. nih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening. nih.gov

The synergy between computational prediction and experimental validation will be a key driver of innovation in the field of aryl indolyl methanone chemistry.

Exploration of New Chemical Transformations and Mechanistic Pathways

The indole nucleus offers a rich playground for exploring new chemical transformations and understanding complex reaction mechanisms. Future research in this area will likely focus on several exciting frontiers.

C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. rsc.org Future efforts will be directed towards developing novel catalytic systems for the regioselective C-H functionalization of both the pyrrole (B145914) and benzene (B151609) rings of the indole scaffold in aryl indolyl methanones. rsc.orgnih.gov This will provide access to a wide range of novel derivatives that are difficult to prepare using traditional methods.

Novel Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful approach to building molecular complexity in an efficient manner. researchgate.net The design and discovery of new cascade reactions involving aryl indolyl methanones will lead to the rapid synthesis of intricate polycyclic and heterocyclic systems.

Substrate-Controlled Regioselective Reactions: The ability to control the regioselectivity of a reaction by subtly modifying the structure of the substrate is a challenging yet highly rewarding goal in organic synthesis. Future research will aim to develop a deeper understanding of the factors that govern the regioselectivity of reactions involving aryl indolyl methanones, enabling the selective synthesis of specific isomers. researchgate.net

Mechanistic Investigations: A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. Future research will employ a combination of experimental techniques (such as in-situ spectroscopy) and computational modeling to elucidate the detailed mechanistic pathways of reactions involving aryl indolyl methanones. This will provide valuable insights into the roles of catalysts, intermediates, and transition states. clockss.orgrsc.org

By pushing the boundaries of chemical reactivity and mechanistic understanding, researchers will unlock new possibilities for the synthesis and application of aryl indolyl methanones.

Q & A

Q. What are the standard synthetic routes for (1H-indol-1-yl)(4-nitrophenyl)methanone, and how are yields optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A representative procedure involves reacting indole with 4-nitrobenzoyl chloride under basic conditions (e.g., NaOH) in dichloromethane (DCM) with tetrabutylammonium hydrogensulfate as a phase-transfer catalyst. Key steps include:

- Stoichiometry: A 1:1.5 molar ratio of indole to 4-nitrobenzoyl chloride improves yield .

- Purification: Flash chromatography (n-pentane/ethyl acetate, 10:1) isolates the product with ~82% yield.

- Optimization: Increasing reaction time (5–7 hours) and catalyst loading (0.18 mmol) minimizes unreacted starting material.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using δ 8.59 ppm (indole NH) and δ 164.9 ppm (ketone C=O) in CDCl3 .

- IR Spectroscopy: Confirm the nitro group (1521 cm⁻¹) and ketone (1686 cm⁻¹) .

- Mass Spectrometry (EI+): Base peak at m/z 150.2 corresponds to indole fragmentation .

- X-ray Crystallography: Use SHELX programs for structure refinement. For example, SHELXL resolves disorder in aromatic rings .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts) be resolved?

Methodological Answer: Unexpected NMR shifts may arise from:

- Tautomerism: The indole NH proton exchanges with D2O, causing peak broadening. Confirm via deuterium exchange experiments .

- Impurities: Use 2D NMR (COSY, HSQC) to distinguish signals. For example, HSQC correlates δ 6.61 ppm (indole C-H) with its carbon .

- Crystallographic Validation: Resolve ambiguities by comparing experimental X-ray bond lengths (e.g., C=O at 1.22 Å) with DFT-calculated values .

Q. What computational strategies are effective for studying its interaction with p38 MAP kinase?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding. Key interactions include hydrogen bonding between the nitro group and Lys53 residue .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability. Validate with RMSD (<2.0 Å) and binding free energy (MM-PBSA) calculations .

- ADMET Prediction: Employ SwissADME to predict logP (2.8) and BBB permeability (Caco-2 > 5 × 10⁻⁶ cm/s), ensuring drug-likeness .

Q. How can the nitro group be selectively reduced to an amine without side reactions?

Methodological Answer:

- Catalytic Hydrogenation: Use Pd/C (10% w/w) in ethanol under H2 (1 atm) at 50°C. Monitor via TLC to halt at the amine stage .

- Chemoselective Agents: Fe/HCl in ethanol reduces nitro to amine in 2 hours (35% yield). Avoid over-reduction by limiting reaction time .

- Characterization: Post-reduction, confirm via LC-MS (m/z 236.3 for amine derivative) and IR loss of NO2 peaks .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystal Twinning: Use SHELXD for twin law identification. For example, a twofold axis in space group P21/c requires HKLF 5 format .

- Disorder: Refine split positions for the nitro group using PART instructions in SHELXL. Apply ISOR restraints to thermal parameters .

- Hirshfeld Analysis: Quantify intermolecular contacts (e.g., C-H···O interactions) using CrystalExplorer to guide solvent selection .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Methodological Answer:

- SAR Studies: Replace the nitro group with methoxy to enhance solubility (logP reduction by 0.5) but reduce kinase inhibition (IC50 increases from 0.8 μM to 5.2 μM) .

- Pharmacophore Mapping: Identify critical regions (e.g., indole NH as H-bond donor) using Discovery Studio. Validate via alanine scanning mutagenesis .

Data Contradiction Example:

A reported melting point of 110–113°C conflicts with computational predictions (125°C via ChemAxon). This discrepancy may arise from polymorphic forms, resolvable via DSC and PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.